REACTION_CXSMILES
|
Cl[CH:2]([F:4])[F:3].[C:5]1([O:12][CH3:13])[C:6](=[CH:8][CH:9]=[CH:10][CH:11]=1)[OH:7].[OH-].[Na+]>O.O1CCOCC1>[F:3][CH:2]([F:4])[O:7][C:6]1[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=1[O:12][CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=CC1)OC
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered at 10° C.
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=C(C=CC=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |